molecular formula C15H13NO4 B13230465 Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13230465
M. Wt: 271.27 g/mol
InChI Key: AAQBZVWETASHDN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate ( 2060048-62-4) is a chemical compound with the molecular formula C 15 H 13 NO 4 and a molecular weight of 271.27 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold linked to a phenyl ring with a formyl substituent, making it a valuable building block in medicinal chemistry and organic synthesis . The 2-pyridone moiety is a privileged structure in drug discovery, found in various approved therapeutics. For instance, this specific heterocyclic system is a key structural component in recently developed pharmaceutical agents such as sebetralstat , an oral, on-demand treatment for hereditary angioedema . The presence of both the formyl group and the ester functional group in the molecule provides two distinct handles for chemical modification, allowing researchers to conduct structure-activity relationship (SAR) studies or create more complex molecular architectures . This compound is suited for applications in hit-to-lead optimization and the synthesis of novel compounds for biological screening. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-[4-(4-formylphenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H13NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-8,10H,9H2,1H3

InChI Key

AAQBZVWETASHDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate generally involves the construction of the 1,2-dihydropyridin-2-one (4-pyridone) ring system substituted at the 4-position with a 4-formylphenyl group and at the 1-position with a methyl acetate substituent. Key synthetic steps include:

  • Formation of the dihydropyridinone core via cyclization reactions.
  • Introduction of the 4-formylphenyl substituent through cross-coupling or condensation reactions.
  • Esterification to install the methyl acetate group.

Molybdenum Hexacarbonyl-Mediated Ring Expansion

A notable method for the synthesis of 4-oxo-1,2-dihydropyridine derivatives, structurally related to the target compound, involves molybdenum hexacarbonyl (Mo(CO)6)-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method provides access to 2-alkyl-6-aryl and 2,6-diaryl substituted 4-oxo-1,2-dihydropyridine-3-carboxylates with good yields.

  • Procedure Overview:

    • Starting materials: Methyl 2-(isoxazol-5-yl)-3-oxopropanoates.
    • Reagent: Mo(CO)6.
    • Reaction: Ring expansion to form the dihydropyridinone core.
  • Advantages:

    • High regioselectivity.
    • Access to various aryl-substituted derivatives.
  • Limitations:

    • Requires preparation of isoxazole precursors via multi-step synthesis.
  • Supporting Data:

Step Description Yield (%) Notes
Isoxazole synthesis Cycloaddition of nitrile oxides to propargyl halides Moderate to high Multi-step precursor preparation
Ring expansion Mo(CO)6-mediated rearrangement 37–46% for methyl esters Efficient access to 4-pyridone derivatives

(Scheme and detailed reaction conditions are documented in the literature but omitted here for brevity).

One-Pot Multicomponent Microwave-Assisted Synthesis

An environmentally friendly and efficient synthetic route involves a one-pot, four-component reaction under microwave irradiation to prepare pyridine derivatives bearing formylphenyl substituents, similar to the target compound.

  • Reactants:

    • p-Formylphenyl-4-toluenesulfonate (as a formylphenyl source).
    • Ethyl cyanoacetate.
    • Acetophenone derivatives (or acetyl derivatives).
    • Ammonium acetate.
  • Conditions:

    • Solvent: Ethanol.
    • Microwave irradiation: 2–7 minutes.
    • Molar ratio: 1:1:1:2 (formylphenyl source: cyanoacetate: acetophenone derivative: ammonium acetate).
  • Advantages:

    • High yields (82%–94%).
    • Short reaction times.
    • Eco-friendly and cost-effective.
    • Pure products with minimal work-up.
  • Comparison with Conventional Heating:

Compound Microwave Yield (%) Time (min) Conventional Yield (%) Time (h)
Representative pyridine derivatives 82–94 2–7 71–88 6–9

(Table adapted from experimental data on related pyridine derivatives synthesis).

  • Mechanism:

    • The reaction proceeds via condensation and cyclization steps facilitated by ammonium acetate, forming the dihydropyridinone ring substituted with the formylphenyl group.
    • Microwave irradiation accelerates the reaction kinetics.
  • Spectroscopic Confirmation:

    • FTIR shows disappearance of aldehydic C=O and appearance of NH and CN groups.
    • ^1H NMR confirms aromatic protons and NH signals.
    • ^13C NMR indicates amidic C=O and aromatic carbons consistent with the product structure.

Alternative Synthetic Routes

While the above methods are prominent, other synthetic approaches include:

  • Cyclization of Amino Enones with Ester Precursors:

    • Refluxing mixtures of amino butenoates with aryl-substituted oxopropanoates in solvents like xylene with molecular sieves.
    • Yields vary from 13% to 46% depending on ester type and substituents.
  • Cross-Coupling Reactions:

    • Suzuki or Heck coupling to install the 4-formylphenyl substituent onto a preformed dihydropyridinone core.
    • Requires boronic acids or halogenated intermediates.

These methods may require more steps or harsher conditions compared to the one-pot microwave-assisted synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Mo(CO)6-mediated ring expansion Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 Heating, inert atmosphere 37–46 Access to diverse aryl substitutions Multi-step precursor synthesis
One-pot microwave-assisted MCR p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, ammonium acetate Microwave, ethanol, 2–7 min 82–94 Fast, eco-friendly, high yield Requires microwave setup
Conventional reflux MCR Same as above Reflux in ethanol, 6–9 h 71–88 Simpler equipment Longer reaction time, lower yield
Cyclization of amino butenoates Amino butenoates, aryl oxopropanoates, molecular sieves Reflux in xylene 13–46 Straightforward reagents Lower yields, longer reactions
Cross-coupling Boronic acids, halogenated dihydropyridinones, Pd catalysts Various Variable Versatile substitution Requires Pd catalysts, multiple steps

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the dihydropyridinone moiety can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Functional Group Variations

The formyl group at the para position of the phenyl ring distinguishes this compound from analogs. For example:

  • 2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate (EP Impurity E) contains an acetyloxy substituent instead of a formyl group, reducing electrophilicity and altering metabolic pathways .
  • tert-Butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-...]]acetate () features a 4-fluorophenyl group, enhancing stability and lipophilicity compared to the formyl derivative .

Core Structure Differences

  • Dihydropyridinone vs. Pyridine: The target compound’s partially saturated dihydropyridinone core contrasts with fully aromatic pyridine rings in 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)-... Sodium Sulphate ().
  • Complex Bicyclic Systems: Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-... () incorporate bicyclic frameworks with amino acid side chains, enabling biological activity absent in the simpler dihydropyridinone structure .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Application/Notes Reference
Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate Dihydropyridinone 4-formylphenyl, methyl ester Not Available Hypothetical synthetic intermediate -
2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate Pyridine Acetyloxy, pyridin-2-yl Not Available Pharmacopeial impurity (EP)
tert-Butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-...]]acetate Bicyclic 4-fluorophenyl, tert-butyl ester 654.81 Pharmaceutical reference standard

Research Findings and Implications

  • Crystallography: SHELX and WinGX are pivotal in resolving the dihydropyridinone core’s geometry, particularly anisotropic displacement parameters critical for understanding molecular packing .
  • Biological Relevance : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability compared to formyl-containing compounds, which may undergo oxidation .
  • Regulatory Context : Compounds like EP Impurity E () highlight the importance of structural characterization in quality control, necessitating precise analytical methods .

Biological Activity

Methyl 2-[4-(4-formylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H13NO4C_{15}H_{13}NO_4 and a molecular weight of 271.27 g/mol. Its structure includes a dihydropyridine core, which is significant in drug development for its diverse biological properties. The presence of a formylphenyl group and an ester functional group enhances its chemical reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine compounds can display activity against various pathogens, including Staphylococcus aureus and Candida albicans. The antimicrobial effectiveness is often evaluated using the standardized disc agar diffusion method .

Antitumor Activity

Dihydropyridine derivatives have also been investigated for their antitumor potential. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, one study reported that a related compound exhibited significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance antitumor activity .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its pharmacodynamics and inform further drug design efforts.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the modification of the compound to enhance its biological activity or to create analogs with improved properties. The following table summarizes some notable derivatives:

Compound Name Molecular Formula Key Features
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetateC16H15NO4Contains methoxy group; potential for different reactivity.
Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetateC15H13FNO4Fluorine substitution may enhance lipophilicity and bioactivity.
Methyl 2-[4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetateC15H13NO5Hydroxy group increases polarity; potential for hydrogen bonding interactions.

These derivatives highlight the structural diversity within this class of molecules and emphasize how modifications can lead to varying biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of dihydropyridine derivatives:

  • Antimicrobial Evaluation : A study screened various dihydropyridine compounds against Staphylococcus aureus and found promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antitumor Activity : Another investigation demonstrated that a derivative significantly inhibited tumor growth in xenograft models, indicating potential for further development as an anticancer agent .
  • Mechanistic Studies : Research has focused on understanding the binding affinities of these compounds to target proteins, providing insights into their mechanisms of action and informing future drug design strategies .

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